2,6-DI-Tert-butylphenol

Description

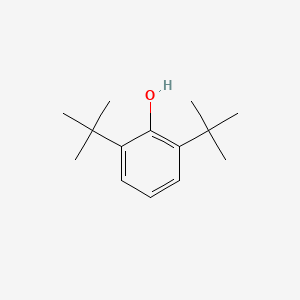

This compound is a member of the class of phenols carrying two tert-butyl substituents at positions 2 and 6. It has a role as an antioxidant. It is a member of phenols and an alkylbenzene.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCPKDPYUFEZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24676-69-5 (potassium salt) | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027052 | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

487 °F at 760 mmHg (USCG, 1999), 253 °C | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor) | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³ | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0 | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light straw, crystalline solid, Colorless solid | |

CAS No. |

128-39-2 | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21294V58PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), 37 °C, 36-37 °C | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Di-tert-butylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound widely utilized across various industries. It is an organic compound that appears as a colorless to light yellow solid.[1][2] Its primary applications stem from its potent antioxidant properties, which make it an effective stabilizer in hydrocarbon-based products such as plastics, petrochemicals, and aviation fuels, where it prevents gumming.[3] The two bulky tert-butyl groups flanking the hydroxyl group are key to its function, providing steric hindrance that enhances its stability and modulates its reactivity.[4] This guide provides a detailed overview of its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is systematically named 2,6-bis(1,1-dimethylethyl)phenol . The core of the molecule is a phenol ring, with two tert-butyl groups attached to the carbon atoms ortho to the hydroxyl group. This specific arrangement is crucial for its chemical behavior, particularly its role as a radical scavenger.

Key identifiers for this compound are:

-

IUPAC Name: this compound[2]

-

CAS Number: 128-39-2[3]

-

Molecular Formula: C₁₄H₂₂O[3]

-

InChI Key: DKCPKDPYUFEZCP-UHFFFAOYSA-N[2]

-

SMILES: CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O[2]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 206.32 | g/mol [2] |

| Appearance | White to light yellow crystalline solid | -[5] |

| Melting Point | 34 to 37 | °C[3] |

| Boiling Point | 253 | °C[3] |

| Density | 0.914 | g/cm³ at 20 °C[5] |

| Flash Point | 118 | °C (open cup)[6] |

| Autoignition Temperature | 375 | °C[2] |

| Vapor Pressure | <0.01 | mm Hg at 20 °C[5] |

| log Kow (Octanol/Water Partition Coefficient) | 4.92 | -[2] |

| Solubility | Insoluble in water and alkali; Soluble in ethanol, ether, benzene, and hydrocarbons. | - |

Reactivity and Antioxidant Mechanism

As a hindered phenol, 2,6-DTBP acts as a weak organic acid.[7] Its primary chemical utility is as a radical scavenger. The phenolic hydroxyl group can donate its hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[4] The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating further unwanted reactions.[4] This mechanism is fundamental to its role as an antioxidant in various materials.

Caption: Antioxidant mechanism of this compound.

Experimental Protocols

Industrial Synthesis: Friedel-Crafts Alkylation

The industrial production of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutene.[3] A selective ortho-alkylation is crucial and is typically catalyzed by aluminium phenoxide.[3]

Methodology:

-

Catalyst Formation: An aluminum phenoxide catalyst is prepared.

-

Reaction: Phenol is reacted with two equivalents of isobutene in the presence of the catalyst.

-

Conditions: The reaction is carried out under specific temperature and pressure to favor the formation of the 2,6-disubstituted product over the thermodynamically more stable 2,4-isomer.[3]

-

Work-up: The catalyst is removed, typically by hydrolysis, and the product mixture is purified by distillation.

Caption: Industrial synthesis workflow for this compound.

Synthesis of 4-Amino-2,6-di-tert-butylphenol

2,6-DTBP serves as a precursor for other valuable compounds. An example is the synthesis of 4-amino-2,6-di-tert-butylphenol, an important antioxidant intermediate.[8] An efficient method involves nitrosation followed by reduction.[8][9]

Methodology:

-

Nitrosation: this compound is dissolved in ethanol. Sulfuric acid and an aqueous solution of sodium nitrite are added sequentially at room temperature to form 2,6-di-tert-butyl-4-nitrosophenol.[9]

-

Reduction: The intermediate 4-nitroso compound is then reduced to the corresponding amine. A common reducing agent for this step is sodium hydrosulfite in an aqueous sodium hydroxide solution.[1]

-

Isolation: The final product, 4-amino-2,6-di-tert-butylphenol, is collected by filtration, washed with water, and dried.[1]

Caption: Workflow for the synthesis of 4-amino-2,6-di-tert-butylphenol.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its antioxidant capabilities derived from its unique sterically hindered phenolic structure. A thorough understanding of its chemical and physical properties, reactivity, and synthesis routes is essential for its effective application in research and development, particularly in the fields of materials science and drug development. The provided data and protocols offer a foundational guide for professionals working with this versatile molecule.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. ICSC 1611 - this compound [inchem.org]

- 7. This compound | 128-39-2 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,6-Di-tert-butylphenol (CAS 128-39-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Di-tert-butylphenol (2,6-DTBP), a sterically hindered phenolic compound with significant industrial and research applications. This document consolidates its physicochemical properties, spectroscopic data, synthesis and purification protocols, and biological activities, with a focus on its role as an antioxidant and its interactions with biological systems.

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid at room temperature.[1] Its bulky tert-butyl groups ortho to the hydroxyl group are responsible for its unique steric and electronic properties.

| Property | Value | Reference |

| CAS Number | 128-39-2 | [2] |

| Molecular Formula | C₁₄H₂₂O | [1] |

| Molecular Weight | 206.33 g/mol | [1] |

| Appearance | Colorless to light yellow crystalline solid | [1] |

| Melting Point | 34-37 °C | [3] |

| Boiling Point | 253 °C | [3] |

| Density | 0.914 g/cm³ at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [2] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [3] |

| Flash Point | 118 °C (open cup) | [3] |

| logP (Octanol/Water) | 4.9 | [1] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons, and the hydroxyl proton. | [4] |

| ¹³C NMR | Resonances for the distinct carbon atoms in the tert-butyl groups and the phenolic ring. | [5] |

| Infrared (IR) | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-H and C=C vibrations of the aromatic ring and alkyl groups. | [6] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed alkylation of phenol with isobutylene.[7]

Materials:

-

Phenol

-

Isobutylene

-

Phosphoric acid (catalyst)

-

Acetic acid (solvent)

-

Autoclave

Procedure:

-

A 100 mL autoclave is charged with 28 g of phenol, 4 g of phosphoric acid, and 20 g of acetic acid.

-

The mixture is heated to 120 °C.

-

34 g of isobutylene is gradually added to the heated mixture.

-

The reaction mixture is stirred at 120 °C for 3 hours.

-

After the reaction, the mixture is washed with water to remove phosphoric acid and acetic acid.

-

The product is then purified by distillation.

Another patented method involves the alkylation of phenol with isobutylene in the presence of an aluminum phenolate catalyst, which can achieve high selectivity for this compound.[8] The resulting product can be further purified by rectification and recrystallization from hydrocarbons to achieve high purity.[8]

Purification of this compound

High-purity this compound can be obtained through a combination of distillation and melt crystallization.[9][10]

Procedure:

-

The crude this compound is first subjected to vacuum distillation.

-

The distilled product is then purified by melt crystallization, which involves controlled cooling to crystallize the 2,6-DTBP, leaving impurities in the molten phase.[9]

-

A patented method describes a purification process involving alternate cooling and warming cycles around the melting point of 2,6-DTBP (35.0 ± 0.1 °C and 36.0 ± 0.1 °C) to achieve up to 100% purity.[9]

Analytical Methods

This compound can be analyzed using various chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the identification and quantification of 2,6-DTBP in various matrices, including food samples.[11][12]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using an acetonitrile/water mobile phase with a phosphoric acid modifier can be used for analysis. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[13]

Biological Activities and Signaling Pathways

This compound is primarily known for its antioxidant properties, which are attributed to the steric hindrance provided by the tert-butyl groups. This steric hindrance stabilizes the phenoxyl radical formed upon donation of a hydrogen atom to a free radical, thereby terminating radical chain reactions.[14]

Antioxidant Mechanism

The primary antioxidant mechanism of 2,6-DTBP involves hydrogen atom transfer (HAT) to scavenge free radicals.

Caption: Hydrogen atom transfer mechanism of 2,6-DTBP as a free radical scavenger.

Interaction with Retinoic Acid Receptor β (RARβ)

Recent studies have indicated that 2,6-DTBP and its metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), can interfere with the retinoic acid receptor β (RARβ).[15] This interaction is considered a molecular initiating event that can lead to downstream key events and potentially adverse outcomes, including carcinogenic risk.[15] The interference involves both DNA methylation and conformational changes in the receptor.[15]

Caption: Adverse outcome pathway of 2,6-DTBP and its metabolite via RARβ interference.

Neuroprotective Potential

Derivatives of this compound have demonstrated potential neuroprotective effects by mitigating glutamate-induced oxidative toxicity in neuronal cells.[16] This suggests a therapeutic avenue for conditions involving ischemic stroke, highlighting the compound's low toxicity in these contexts.[16]

Safety and Handling

This compound is considered to have low acute toxicity. However, it can cause skin and eye irritation.[11] It is also classified as very toxic to aquatic life with long-lasting effects.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a versatile compound with well-established applications as an antioxidant. Its synthesis and purification are well-documented, and various analytical methods are available for its characterization. Emerging research into its biological activities, particularly its interaction with nuclear receptors and its potential as a neuroprotective agent, opens new avenues for investigation in the fields of toxicology and drug development. This guide provides a foundational understanding for researchers and professionals working with this important phenolic compound.

References

- 1. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound(128-39-2) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. prepchem.com [prepchem.com]

- 8. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 9. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]

- 10. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]

- 11. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]

- 15. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,6-Di-Tert-butylphenol from Phenol and Isobutylene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Di-tert-butylphenol (2,6-DTBP) is a critical sterically hindered phenolic compound widely utilized as an antioxidant and UV stabilizer in various industries, including petrochemicals, plastics, and pharmaceuticals.[1] It serves as a key intermediate in the synthesis of more complex antioxidants and active pharmaceutical ingredients.[2][3] The industrial production of 2,6-DTBP is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutylene.[1] Achieving high selectivity for the 2,6-disubstituted product over other isomers, such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol, is the principal challenge. This guide provides an in-depth overview of the synthesis, focusing on the catalytic systems, reaction mechanisms, experimental protocols, and key parameters that influence product yield and selectivity.

Reaction Pathway and Mechanism

The synthesis of 2,6-DTBP from phenol and isobutylene is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction. The key to selectively synthesizing the 2,6-isomer lies in the choice of catalyst. While standard Brønsted acids tend to favor the thermodynamically more stable para-substituted product (4-tert-butylphenol and 2,4-di-tert-butylphenol), specialized catalysts are required for selective ortho-alkylation.[1]

Aluminum phenoxide, generated in situ by reacting aluminum with phenol, is the most common and effective catalyst for this purpose.[1][4][5] The aluminum atom coordinates with the oxygen of the phenol, forming a bulky complex. This complex sterically hinders the para-position of the phenol ring, thereby directing the incoming electrophile (the tert-butyl carbocation generated from isobutylene) to the less hindered ortho-positions.

The overall reaction proceeds as follows:

C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH[1]

The process can be visualized as a multi-step workflow from raw materials to the final purified product.

Figure 1: General workflow for the synthesis of this compound.

Key Synthesis Parameters and Quantitative Data

The success of the synthesis hinges on the careful control of several parameters. The choice of catalyst, reaction temperature, pressure, and molar ratio of reactants significantly impacts the conversion of phenol and the selectivity towards 2,6-DTBP.

Catalytic Systems

Aluminum-based catalysts are paramount for selective ortho-alkylation. Variations include aluminum phenoxide, aluminum tris-(2-tert-butylphenolate), and more complex phenoxyhydroaluminum acids.[4][6][7] The catalyst is typically prepared by dissolving aluminum metal in the phenol to be alkylated at elevated temperatures.[4][5]

Reaction Conditions

-

Temperature: Reaction temperatures generally range from 0°C to 150°C.[2][4][6] Lower temperatures (0°C to 80°C) can reduce the formation of the tri-substituted byproduct, 2,4,6-tri-tert-butylphenol, when using highly active catalysts like aluminum tris-(2-tert-butylphenolate).[4] Higher temperatures (100°C to 120°C) are common in processes using aluminum phenolate to ensure a sufficient reaction rate.[4][6]

-

Pressure: The reaction can be conducted under atmospheric pressure by bubbling isobutylene gas through the reaction mixture or under elevated pressure (up to 25 bars or more) to maintain isobutylene in the liquid phase and increase its concentration.[4][6]

-

Reactant Ratio: A molar ratio of isobutylene to phenol of approximately 2.0 to 2.4 is often used to favor the formation of the di-substituted product.[5]

The following tables summarize quantitative data from various patented experimental procedures, showcasing the impact of different conditions on the final product distribution.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

| Catalyst System | Temperature (°C) | Pressure | Phenol Source | Key Feature | Reference |

|---|---|---|---|---|---|

| Aluminum Phenoxide | 100 - 150 | 4 - 50 atm | Phenol | Traditional high-temperature, high-pressure process. | [6][7] |

| Phenyloxy-ortho-tert-butylphenoxy-hydroaluminum acid | 100 - 110 | Atmospheric | Phenol + o-tert-butylphenol | Allows for high yield at atmospheric pressure. | [6] |

| Aluminum tris-(2-tert-butylphenolate) | 0 - 80 | 0.1 - 11 bars | 2-tert-butylphenol | High selectivity by alkylating an intermediate; reduces tri-substituted byproducts. | [4] |

| Aluminum dissolved in Phenol | 90 - 110 | 6 - 10 atm | Phenol | Industrial method yielding up to 85% 2,6-DTBP in crude alkylate. |[8] |

Table 2: Representative Product Composition from an Optimized Synthesis Data derived from an experiment using a phenyloxy-ortho-tert-butylphenoxy-hydroaluminum acid catalyst at 110°C and atmospheric pressure.[6]

| Component | Composition (% by weight) |

| This compound | 80.1 |

| ortho-tert-butylphenol | 10.5 |

| 2,4,6-Tri-tert-butylphenol | 9.0 |

| 2,4-Di-tert-butylphenol | 0.2 |

| Phenol (unreacted) | 0.2 |

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific and patent literature, providing a framework for laboratory-scale synthesis.

Protocol 1: Synthesis using Phenyloxy-ortho-tert-butylphenoxy-hydroaluminum Acid Catalyst

This method, adapted from U.S. Patent 4,113,976A, demonstrates a high-yield synthesis at atmospheric pressure.[6]

Materials:

-

Phenol: 172.4 g

-

ortho-tert-butylphenol: 156 g

-

Catalyst [(C₆H₅O)₂(o-tert-C₄H₉C₆H₄O)₂Al]H: 74.98 g

-

Isobutylene gas

-

Deionized water

Equipment:

-

Glass reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser.

-

Heating mantle.

-

Separatory funnel.

-

Vacuum distillation apparatus.

Procedure:

-

Reactor Setup: Charge the reactor with 172.4 g of phenol, 156 g of ortho-tert-butylphenol, and 74.98 g of the catalyst.

-

Heating: Heat the mixture to a temperature of 110°C with constant stirring.

-

Alkylation: Pass gaseous isobutylene through the reaction mixture via the gas inlet tube for a period of 8 hours while maintaining the temperature at 110°C.

-

Catalyst Deactivation: After the reaction is complete, cool the mixture and deactivate the catalyst by hydrolysis with an appropriate amount of water.

-

Work-up: Separate the organic layer from the aqueous layer using a separatory funnel.

-

Purification: Subject the resulting crude alkylate to vacuum rectification (distillation). Collect the fraction corresponding to this compound. The expected product composition of the crude alkylate is approximately 80.1% this compound.[6] The purified product should be a colorless solid with a melting point of 34-37°C.[2]

Protocol 2: Low-Temperature Synthesis using Aluminum Tris-(2-tert-butylphenolate)

This method, adapted from U.S. Patent 5,091,594A, is designed to increase selectivity and reduce the formation of tri-alkylated byproducts by starting with 2-tert-butylphenol and operating at lower temperatures.[4]

Materials:

-

2-tert-butylphenol: 250 g (1.66 mol)

-

Aluminum tris-(2-tert-butylphenolate) catalyst: 5.7 mmol

-

Isobutylene (in excess)

-

Saturated aliphatic hydrocarbon (e.g., hexane) as a diluent: 200 ml

Equipment:

-

Pressure reactor equipped with a stirrer, cooling jacket, gas inlet, and pressure gauge.

Procedure:

-

Reactor Setup: In the pressure reactor, combine 250 g of 2-tert-butylphenol, 5.7 mmol of the aluminum tris-(2-tert-butylphenolate) catalyst, and 200 ml of the diluent.

-

Pressurization and Cooling: Cool the mixture to 10°C and pressurize the reactor with excess isobutylene to 1.5 bars.

-

Alkylation: Maintain the reaction at 10°C and 1.5 bars with vigorous stirring. The reaction progress can be monitored by gas chromatography.

-

Work-up and Purification: Once the desired conversion is achieved, depressurize the reactor and deactivate the catalyst. The product is then isolated and purified via vacuum distillation. This method is noted for producing a markedly reduced portion of the undesirable 2,4,6-tri-tert-butylphenol.[4]

Conclusion

The synthesis of this compound via the alkylation of phenol with isobutylene is a well-established industrial process. The key to a successful and high-yield synthesis lies in the use of ortho-directing aluminum phenoxide-based catalysts and the precise control of reaction conditions. By operating at optimized temperatures and pressures, and in some cases using 2-tert-butylphenol as an intermediate feedstock, it is possible to achieve high selectivity for the desired 2,6-isomer while minimizing the formation of less valuable byproducts. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]

- 5. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 7. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 8. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol for the Synthesis of 2,6-Di-Tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of phenol to produce 2,6-di-tert-butylphenol, a critical intermediate in the synthesis of antioxidants and various pharmaceuticals.[1] This document details the underlying reaction mechanism, optimized experimental protocols, and quantitative data to support process development and optimization.

Introduction

This compound is a sterically hindered phenol widely utilized as an antioxidant in industrial applications, including plastics, elastomers, and petroleum products, to prevent oxidative degradation.[1] Its derivatives are also important in the pharmaceutical industry. The most common industrial synthesis route is the Friedel-Crafts alkylation of phenol with isobutene, where careful control of reaction conditions is paramount to achieve high selectivity for the desired 2,6-disubstituted product over other isomers.[1]

Reaction Mechanism and Selectivity

The Friedel-Crafts alkylation of phenol proceeds via an electrophilic aromatic substitution mechanism. In the case of isobutene as the alkylating agent, a tert-butyl carbocation is generated, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating ortho-, para-director. However, for the synthesis of this compound, selective ortho-alkylation is required.

This selectivity is typically achieved through the use of an aluminum phenoxide catalyst, formed in situ from phenol and an aluminum source. The aluminum coordinates to the phenolic oxygen, and this complex sterically hinders the para-position, thereby directing the incoming tert-butyl groups to the ortho-positions.

Figure 1: Reaction pathway for the selective synthesis of this compound.

Quantitative Data from Experimental Studies

The following tables summarize the quantitative data from various experimental setups for the synthesis of this compound, highlighting the impact of different catalysts and reaction conditions on product yield and distribution.

Table 1: Influence of Catalyst on Product Distribution

| Catalyst | Temperature (°C) | Pressure | Alkylating Agent | 2,6-DTBP Yield (%) | Byproducts (%) | Reference |

| Aluminum Phenoxide | 100-110 | Atmospheric | Isobutylene | ~75 | 2-TBP (9%), 2,4-DTBP, 2,4,6-TTBP (9%) | [2] |

| Phenyloxyorthotertbutylphenoxyhydroaluminum acid | 110 | Atmospheric | Isobutylene | 80.1 | Phenol (0.2%), 2-TBP (10.5%), 2,4-DTBP (0.2%), 2,4,6-TTBP (9%) | [3] |

| Phosphoric Acid/Acetic Acid | 120 | Autoclave | Isobutylene | 0 | 2-TBP (14%), 4-TBP (11%), 2,4-DTBP (74%) | [4] |

2-TBP: 2-tert-butylphenol; 2,4-DTBP: 2,4-di-tert-butylphenol; 2,4,6-TTBP: 2,4,6-tri-tert-butylphenol

Table 2: Composition of Reaction Mixture and Purified Product

| Component | Initial Alkylate Composition (wt. %) | Purified Product Composition (wt. %) |

| This compound | up to 75 | 99.99 - 100 |

| ortho-tert-butylphenol | 9 | - |

| 2,4-di-tert-butylphenol | variable | - |

| 2,4,6-tri-tert-butylphenol | 9 | - |

(Data sourced from a Russian patent on the production and purification of this compound)[2]

Detailed Experimental Protocols

The following protocols are synthesized from industrial and laboratory procedures for the preparation of this compound.

General Laboratory Scale Synthesis

This protocol is based on the use of a modified aluminum phenolate catalyst.

Materials:

-

Phenol

-

ortho-tert-butylphenol

-

Aluminum phenolate

-

Isobutylene gas

-

Nitrogen gas

-

Deionized water

-

Aliphatic hydrocarbons (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer with hotplate

-

Thermometer

-

Gas flow meter

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Recrystallization apparatus

Procedure:

-

Catalyst Preparation (in situ): In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, a mixture of phenol and ortho-tert-butylphenol is charged under a nitrogen atmosphere. The appropriate amount of an aluminum-based catalyst, such as phenyloxyorthotertbutylphenoxyhydroaluminum acid (0.5 to 1% by weight as calculated for aluminum), is added.[3]

-

Reaction: The mixture is heated to 100-110°C with stirring.[3] Isobutylene gas is then passed through the reaction mixture at a controlled rate for approximately 8 hours.[3] The reaction progress can be monitored by gas chromatography.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The catalyst is deactivated by the slow addition of water (hydrolysis).[3]

-

Purification: The organic layer is separated and subjected to vacuum rectification.[3] The fraction containing this compound is collected. For higher purity, this fraction can be further purified by recrystallization from an aliphatic hydrocarbon solvent.[3] The final product is a white crystalline solid.[2]

Industrial Production and Purification Overview

Industrial-scale production follows a similar principle but involves continuous processes and specialized equipment for purification.

Figure 2: Generalized workflow for the industrial production and purification of this compound.

Conclusion

The Friedel-Crafts alkylation of phenol with isobutene is a robust and scalable method for the synthesis of this compound. The key to achieving high yield and selectivity lies in the use of an appropriate catalyst, such as aluminum phenoxide, which directs the alkylation to the ortho positions. Careful control of reaction parameters and a multi-step purification process are essential for obtaining a high-purity product suitable for its diverse applications in the chemical and pharmaceutical industries. This guide provides the foundational knowledge and practical data necessary for researchers and professionals working on the synthesis and application of this important compound.

References

An In-depth Technical Guide on the Antioxidant Mechanism of 2,6-Di-Tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant mechanism of 2,6-di-tert-butylphenol (2,6-DTBP), a synthetic phenolic antioxidant widely utilized across various industries. The document elucidates the core mechanisms of its antioxidant activity, focusing on radical scavenging and the inhibition of lipid peroxidation. Detailed experimental protocols for commonly employed antioxidant assays, including DPPH and ABTS, are provided to facilitate reproducible research. Furthermore, this guide explores the potential modulation of cellular signaling pathways, particularly the Nrf2 pathway, by 2,6-DTBP, drawing parallels from structurally related phenolic compounds. Quantitative data on its antioxidant efficacy are summarized, and key mechanistic and experimental workflows are visualized using Graphviz diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antioxidants and their therapeutic applications.

Introduction

This compound (2,6-DTBP) is a sterically hindered phenolic compound with the chemical formula ( (CH₃)₃C )₂C₆H₃OH.[1] It is extensively used as an antioxidant and UV stabilizer in a variety of hydrocarbon-based products, including plastics, oils, and fuels.[1] Its efficacy as an antioxidant stems from the hydrogen-donating capability of its phenolic hydroxyl group, which is sterically shielded by two bulky tert-butyl groups at the ortho positions.[2] This structural arrangement enhances the stability of the resulting phenoxyl radical, a key feature of its radical-scavenging activity.[2] This guide delves into the fundamental mechanisms underpinning the antioxidant action of 2,6-DTBP, provides practical experimental methodologies for its evaluation, and discusses its potential interactions with cellular antioxidant defense pathways.

Core Antioxidant Mechanism: Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to act as a radical scavenger. This process involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), thereby neutralizing the radical and terminating the radical chain reaction.

The key steps are as follows:

-

Hydrogen Atom Transfer (HAT): 2,6-DTBP donates its phenolic hydrogen to a reactive free radical (R•), forming a stable, sterically hindered phenoxyl radical and a non-radical species (RH).

-

Stabilization of the Phenoxyl Radical: The resulting 2,6-di-tert-butylphenoxyl radical is relatively stable due to the steric hindrance provided by the two bulky tert-butyl groups at the ortho positions. This steric shielding prevents the radical from readily participating in further propagation reactions. Resonance delocalization of the unpaired electron across the aromatic ring also contributes to its stability.

-

Termination Reactions: The stabilized phenoxyl radical can then undergo termination reactions, such as dimerization or reaction with another radical, to form non-radical products. For instance, it can react with a peroxyl radical (ROO•) to form stable products.[3]

Caption: Radical scavenging mechanism of this compound.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction initiated by free radicals that damages cellular membranes. 2,6-DTBP effectively inhibits lipid peroxidation by interrupting the propagation phase of this process.[2]

The mechanism involves:

-

Initiation: A lipid molecule (LH) is attacked by a free radical, forming a lipid radical (L•).

-

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction.

-

Inhibition by 2,6-DTBP: 2,6-DTBP donates a hydrogen atom to the lipid peroxyl radical (LOO•), forming a lipid hydroperoxide (LOOH) and the stable 2,6-di-tert-butylphenoxyl radical. This action effectively breaks the chain reaction.

Caption: Inhibition of lipid peroxidation by this compound.

Quantitative Data on Antioxidant Activity

The antioxidant activity of phenolic compounds is often quantified using assays that measure their radical scavenging capacity, typically expressed as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not consistently reported across a wide range of studies, data for the structurally similar compound, 2,4-di-tert-butylphenol (2,4-DTBP), provides a valuable point of reference.

| Assay | Test Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 2,4-di-tert-butylphenol | 60 | [4][5] |

| ABTS Radical Scavenging | 2,4-di-tert-butylphenol | 17 | [4][5] |

| Metal Chelating Activity | 2,4-di-tert-butylphenol | 20 | [4][5] |

Note: Lower IC50 values indicate higher antioxidant activity. The antioxidant efficacy of this compound derivatives has been shown to be significant in inhibiting lipid peroxidation in human erythrocyte membranes.[6][7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound solution at various concentrations to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

References

- 1. Nrf2-dependent and -independent effects of tBHQ in activated murine B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crossmark [crossmark.crossref.org]

Spectroscopic Profile of 2,6-Di-Tert-butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butylphenol, a sterically hindered phenolic compound with significant applications as an antioxidant and UV stabilizer in various industries, including pharmaceuticals and materials science.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.08 | t | 1H | Ar-H (para) |

| ~6.85 | d | 2H | Ar-H (meta) |

| ~5.15 | s | 1H | -OH |

| ~1.45 | s | 18H | -C(CH₃)₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum further confirms the symmetrical nature of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~152.5 | C-OH (ipso) |

| ~135.8 | C-C(CH₃)₃ (ortho) |

| ~124.5 | C-H (meta) |

| ~122.9 | C-H (para) |

| ~34.4 | -C (CH₃)₃ |

| ~30.3 | -C(CH₃ )₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3640 | Sharp, Weak | Free O-H stretch |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch (asymmetric) |

| ~2870 | Medium | Aliphatic C-H stretch (symmetric) |

| ~1430 | Medium | C=C aromatic ring stretch |

| ~1235 | Strong | C-O stretch |

| ~1160 | Medium | C-H in-plane bend |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of solid this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 206 | High | [M]⁺ (Molecular Ion) |

| 191 | High | [M - CH₃]⁺ |

| 175 | Low | [M - OCH₃]⁺ or [M - C₂H₅]⁺ |

| 149 | Medium | [M - C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Visualizations

The following diagrams illustrate the key spectroscopic pathways and workflows.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

Caption: Correlation of NMR signals to the molecular structure of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Di-Tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-di-tert-butylphenol. This document details the structural information that can be elucidated from the NMR data and provides standardized experimental protocols for obtaining high-quality spectra.

Introduction to this compound

This compound is a sterically hindered phenolic compound widely used as an antioxidant and UV stabilizer in various industrial applications, including plastics, elastomers, and petroleum products. Its antioxidant properties are attributed to the ability of the phenolic hydroxyl group to scavenge free radicals, a process that is sterically facilitated by the bulky tert-butyl groups at the ortho positions. Understanding the precise chemical structure and electronic environment of this molecule is crucial for its application and for the development of new antioxidant compounds. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's C₂ᵥ symmetry. This symmetry renders the two tert-butyl groups and the two meta-protons on the aromatic ring chemically equivalent.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -C(CH₃)₃ | 1.44 | Singlet | 18H | N/A |

| Ar-H (meta) | 7.10 | Doublet | 2H | 7.7 |

| Ar-H (para) | 6.82 | Triplet | 1H | 7.7 |

| -OH | 5.07 | Singlet | 1H | N/A |

Note: Chemical shifts were recorded in CDCl₃ at 400 MHz and are referenced to TMS (δ = 0.00 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound further confirms the molecule's symmetry, showing only four distinct signals for the aromatic carbons and two for the tert-butyl groups.

| Signal Assignment | Chemical Shift (δ) ppm |

| -C (CH₃)₃ | 34.4 |

| -C(C H₃)₃ | 30.3 |

| C -OH (ipso) | 152.0 |

| C -C(CH₃)₃ (ortho) | 135.8 |

| C -H (meta) | 126.1 |

| C -H (para) | 125.1 |

Note: Chemical shifts were recorded in CDCl₃ at 100 MHz and are referenced to the solvent peak (δ = 77.16 ppm).

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃) to dissolve the sample. The volume of the solvent should be approximately 0.6-0.7 mL.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents contain a small amount of TMS. If not, a capillary containing TMS can be added to the NMR tube.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

Spectral Width: A spectral width of 12-16 ppm is suitable for observing all proton signals.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Spectral Width: A spectral width of 200-250 ppm is used to cover the entire range of carbon chemical shifts.

Visualization of NMR Signal Relationships

The following diagrams illustrate the logical relationships between the different nuclei in this compound and their corresponding NMR signals.

Caption: ¹H NMR signal assignments and coupling for this compound.

Caption: ¹³C NMR signal assignments for this compound.

Spectral Interpretation and Structural Elucidation

The ¹H NMR spectrum clearly shows four distinct signals. The most upfield signal at 1.44 ppm is a sharp singlet integrating to 18 protons, unequivocally assigned to the two equivalent tert-butyl groups. The aromatic region displays a doublet at 7.10 ppm (2H) and a triplet at 6.82 ppm (1H). The doublet corresponds to the two meta-protons, which are coupled to the single para-proton. The para-proton appears as a triplet due to coupling with the two equivalent meta-protons. The phenolic hydroxyl proton appears as a broad singlet at 5.07 ppm; its chemical shift can be variable and is dependent on concentration and solvent.

The ¹³C NMR spectrum is also consistent with the proposed structure. The two signals for the tert-butyl groups appear at 34.4 ppm (quaternary carbon) and 30.3 ppm (methyl carbons). The aromatic carbons are well-resolved, with the ipso-carbon (attached to the -OH group) being the most deshielded at 152.0 ppm. The ortho-carbons (attached to the tert-butyl groups) resonate at 135.8 ppm, while the meta and para carbons appear at 126.1 and 125.1 ppm, respectively.

This comprehensive NMR analysis provides unambiguous confirmation of the structure of this compound and serves as a valuable reference for researchers in the fields of chemistry and drug development.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Di-Tert-butylphenol

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2,6-di-tert-butylphenol, a widely used antioxidant and chemical intermediate.[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of this compound. It details the primary fragmentation pathways under electron ionization (EI), presents quantitative data from mass spectra, and outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization Mass Spectrum and Fragmentation Data

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of ions that are diagnostic for its structure. The mass spectrum is dominated by the molecular ion and a prominent fragment resulting from the loss of a methyl group.

Table 1: Key Mass Spectrometry Data for this compound

| Ion Description | m/z (amu) | Relative Abundance |

| Molecular Ion [M]•+ | 206 | High |

| [M-CH₃]⁺ | 191 | High |

| [M-C₄H₉]⁺ | 149 | Moderate |

| [M-C₄H₉-CO]⁺ | 121 | Low |

| [C₄H₉]⁺ | 57 | Moderate |

Data compiled from the NIST Mass Spectrometry Data Center.[1][2]

Proposed Fragmentation Pathway